molecular formula C16H24O B15346593 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one CAS No. 58105-50-3

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one

Cat. No.: B15346593
CAS No.: 58105-50-3
M. Wt: 232.36 g/mol
InChI Key: BAVPUWMUHDMCAA-UHFFFAOYSA-N
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Description

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one (CAS 79-78-7), commonly known as Allyl Alpha-Ionone, is a synthetic ketonic compound widely used in perfumery and flavor industries. It belongs to the ionone family, characterized by a cyclohexenyl ring substituted with methyl groups and an extended unsaturated carbon chain. Its molecular formula is C₁₆H₂₄O (molecular weight: 232.40), and it is noted for imparting tropical, fruity, and violet-like notes to fragrances . Unlike natural terpenoids, this compound is exclusively synthetic, offering consistent quality for industrial applications .

Properties

CAS No.

58105-50-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-(2,6,6-trimethylcyclohexen-1-yl)hepta-1,6-dien-3-one

InChI

InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,10-11H,1,6-9,12H2,2-4H3

InChI Key

BAVPUWMUHDMCAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of 2,6,6-trimethylcyclohexen-1-ylmagnesium bromide with hept-1-en-3-one in the presence of a suitable catalyst.

  • Oxidation Reactions: Another approach is the oxidation of the corresponding alcohol derivative using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, pyridinium chlorochromate, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Alcohols and diols.

  • Substitution: Halogenated compounds, esters, and amides.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism of action can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Allyl Alpha-Ionone and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Applications
Allyl Alpha-Ionone (Target Compound) 79-78-7 C₁₆H₂₄O Cyclohexenyl ring (1-substituted), hepta-1,6-dien-3-one chain Perfumery (tropical, violet notes); flavor enhancer
3-OH-Allyl-α-ionone - C₁₆H₂₄O₂ Hydroxyl group at C3 position on cyclohexenyl ring Intermediate in oxidation studies; potential aroma modulation in hydroxylated forms
Methyl-beta-ionone (β-Methylionone) 127-43-5 C₁₄H₂₂O Cyclohexenyl ring (1-substituted), penten-3-one chain Flavoring agent (woody, floral notes); used in food and cosmetics
Delta-Damascone (α-Damascone) 71048-82-3 C₁₃H₂₀O Cyclohexenyl ring (3-substituted), buten-1-one chain Fragrances (fruity, apple-like scent); USP/EP reference standard
β-Cyclocitrylidenebutanone (β-Iraldeine) 127-43-5 C₁₄H₂₂O Cyclohexenyl ring (1-substituted), unsaturated ketone Synthetic fragrance component; mimics natural ionones

Key Research Findings

Aroma and Volatility
  • Allyl Alpha-Ionone has a higher molecular weight (232.40) compared to Methyl-beta-ionone (206.32) and Delta-Damascone (192.30), resulting in lower volatility and longer-lasting scent retention in perfumes .
  • Hydroxylated derivatives like 3-OH-Allyl-α-ionone exhibit altered solubility and reactivity due to the -OH group, making them less volatile and more suitable for specialized oxidation reactions in synthetic chemistry .
Regional and Genotypic Variations
  • Volatile profiles of ionones and damascones vary significantly across plant genotypes. For example, (E)-β-damascenone and (Z)-3-hexenal dominate in Italian tomatoes, whereas Allyl Alpha-Ionone is absent in natural extracts, underscoring its synthetic utility .

Biological Activity

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one is a sesquiterpenoid compound recognized for its diverse biological activities. This compound, also known by its IUPAC name (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one, has garnered attention in various fields including pharmacology and toxicology due to its potential therapeutic effects and safety profile.

  • Chemical Formula : C16H24O
  • Molecular Weight : 232.36 g/mol
  • CAS Number : 79-78-7
  • Structure : The compound features a complex structure characteristic of sesquiterpenoids, which are known to possess three consecutive isoprene units .

Biological Activity Overview

The biological activity of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one has been investigated in several studies, revealing both beneficial effects and potential toxicity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against certain bacterial strains, suggesting its potential application as a natural preservative or therapeutic agent in treating infections .

Toxicological Studies

Toxicological assessments have shown mixed results regarding the safety of this compound. In animal studies:

  • Acute Toxicity : The median lethal concentration (LC50) was reported at 7000 mg/m³ in rats, indicating low acute toxicity. However, higher concentrations led to respiratory irritation and other significant health issues .
  • Chronic Exposure : Prolonged exposure resulted in reduced body weight gain and organ congestion in test subjects. The no-observed-adverse-effect level (NOAEL) was determined to be 102.5 mg/kg bw/day for males and 311.8 mg/kg bw/day for females .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one revealed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli250 µg/mL
S. aureus125 µg/mL

This data supports the compound's use as a potential antimicrobial agent.

Case Study 2: Toxicity Assessment

A chronic toxicity study involved administering varying doses of the compound to rats over an extended period:

Dose (mg/kg bw/day)Observed Effects
0No adverse effects
125Slight reduction in body weight
1000Significant weight loss; mortality observed

These findings highlight the importance of dosage in determining the safety profile of the compound .

Q & A

Basic Research Question

  • 1H NMR : Peaks at δ 5.5–6.2 ppm confirm conjugated dienes, while δ 1.0–1.7 ppm corresponds to methyl groups on the cyclohexenyl ring. The cyclohexenyl proton appears as a multiplet at δ 2.2–2.8 ppm.
  • 13C NMR : Carbonyl signals at δ 200–210 ppm, with olefinic carbons at δ 120–140 ppm.
  • GC-MS : Molecular ion [M⁺] at m/z 232 (C₁₇H₂₄O) and fragment ions at m/z 121 (trimethylcyclohexenyl) and m/z 111 (dienone backbone) confirm the structure .

What advanced analytical techniques are recommended for detecting this compound in complex reaction mixtures?

Advanced Research Question

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water mobile phases to resolve the compound from co-eluting terpenoids. Detection at λ = 240–260 nm optimizes sensitivity for α,β-unsaturated ketones.
  • GC×GC-TOFMS : Enhances separation in complex matrices (e.g., reaction masses with isomers like 1-(2,6,6-trimethyl-2-cyclohexen-1-yl) derivatives) by leveraging orthogonal retention mechanisms .

What are the known enzymatic interactions or metabolic pathways involving hydroxylated derivatives of this compound?

Advanced Research Question
Cytochrome P450 enzymes (e.g., CYP260B1) oxidize allyl-α-ionone derivatives to hydroxylated products like 3-OH-allyl-α-ionone [(E)-1-(4-hydroxy-2,6,6-trimethylcyclohex-2-enyl)hepta-1,6-dien-3-one]. These metabolites are characterized via LC-MS/MS and NMR after enzymatic incubation and extraction. Competing pathways (e.g., epoxidation vs. hydroxylation) must be analyzed using kinetic assays and isotopic labeling .

Are there documented contradictions in the reported physicochemical properties of this compound, and how can they be resolved experimentally?

Advanced Research Question
Discrepancies in logP values (reported as 4.05 vs. 3.8) and boiling points (301°C vs. 290°C) may arise from isomerization or impurities. Standardized methods include:

  • LogP : Use shake-flask assays with octanol/water partitioning and HPLC retention time correlation.
  • Boiling Point : Employ differential scanning calorimetry (DSC) under reduced pressure to minimize decomposition .

How does the stereochemistry of the cyclohexenyl ring influence the compound’s spectroscopic and biological properties?

Advanced Research Question
The 1- vs. 2-cyclohexenyl configuration alters conjugation with the dienone system, shifting UV absorption maxima (Δλ = 10–15 nm). Computational modeling (DFT) predicts that the 1-cyclohexenyl isomer has higher electrophilicity, enhancing reactivity in Diels-Alder reactions. Biological assays comparing enantiomers (e.g., via chiral HPLC) reveal differences in receptor binding affinity .

What strategies mitigate instability of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)hepta-1,6-dien-3-one under ambient conditions?

Basic Research Question
The compound degrades via photooxidation and hydrolysis. Stabilization methods include:

  • Storage : In amber vials under argon at −20°C.
  • Additives : 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.
  • Formulation : Encapsulation in cyclodextrins or lipid nanoparticles enhances shelf life .

How can researchers differentiate this compound from its structural analogs in natural product extracts?

Advanced Research Question

  • HRMS : Exact mass (232.1463 Da) and isotopic patterns distinguish it from norisoprenoids like β-ionone (192.1514 Da).
  • IR Spectroscopy : A strong carbonyl stretch at 1680–1700 cm⁻¹ and conjugated diene absorption at 1600 cm⁻¹ aid identification.
  • Retention Indices : Compare GC retention indices (e.g., DB-5 column: RI = 1450–1480) against libraries of terpenoids .

What role does this compound play in fragrance chemistry, and how does its structure-activity relationship inform synthetic modifications?

Basic Research Question
The compound contributes tropical and violet-like notes due to its α,β-unsaturated ketone interacting with olfactory receptors. Structure-activity studies show that:

  • Alkyl Chain Extension : Increasing the dienone chain length enhances fruity notes but reduces volatility.
  • Methyl Substituents : Trimethylcyclohexenyl groups improve stability against air oxidation compared to simpler ionones .

What computational tools predict the environmental fate and toxicity of this compound?

Advanced Research Question

  • EPI Suite : Estimates biodegradation (BIOWIN) and bioaccumulation (BCF) potential. Predicted BCF = 350 suggests moderate accumulation in aquatic organisms.
  • Toxtree : Flags α,β-unsaturated ketones as potential Michael acceptors, indicating reactivity with thiol groups in proteins. Experimental validation via Ames tests and zebrafish embryo assays is recommended .

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